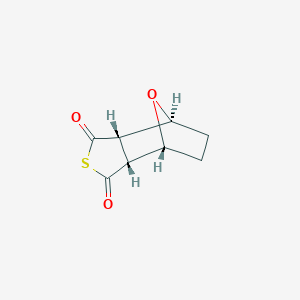![molecular formula C28H28ClO3P B034956 Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride CAS No. 108683-61-0](/img/structure/B34956.png)
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is an organophosphorus compound that features a phosphonium cation with three phenyl groups and a 3,4,5-trimethoxyphenylmethyl group, paired with a chloride anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride typically involves the reaction of triphenylphosphine with a suitable halide, such as 3,4,5-trimethoxybenzyl chloride. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of solvents like dichloromethane or toluene and may require purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine under certain conditions.
Substitution: The chloride anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxides can replace the chloride anion.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride involves its ability to form stable phosphonium salts, which can participate in various chemical transformations. The phosphonium cation can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the compound’s lipophilic nature allows it to target mitochondrial membranes, where it can exert antioxidant effects by scavenging reactive oxygen species .
Comparison with Similar Compounds
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts specific biological activities. Similar compounds include:
Triphenylphosphine: A common reagent in organic synthesis, but lacks the biological activity of the trimethoxy derivative.
Methyltriphenylphosphonium bromide: Used in similar applications but with different reactivity and solubility properties.
Triphenylphosphine oxide: A product of oxidation, used as a ligand in coordination chemistry.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3P.ClH/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25;/h4-20H,21H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSISPKRRVBOOL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441622 |
Source


|
| Record name | Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108683-61-0 |
Source


|
| Record name | Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPHENYL-(3,4,5-TRIMETHOXY-BENZYL)-PHOSPHONIUM, CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)













